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Compound of Interest

Compound Name: N-Methyl Amisulpride

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of N-Methyl Amisulpride (also known as LB-102)
and its parent compound, Amisulpride, focusing on their dopamine D2/D3 receptor occupancy.
The information presented herein is synthesized from peer-reviewed clinical and preclinical
studies to support research and drug development efforts in neuropsychopharmacology.

Executive Summary

Amisulpride is an established atypical antipsychotic with a well-characterized profile of high
affinity for dopamine D2 and D3 receptors.[1][2][3][4] N-Methyl Amisulpride (LB-102) is a
novel investigational compound, an N-methylated analog of Amisulpride, also demonstrating
potent D2/D3 receptor antagonism.[5][6][7][8] Emerging clinical data indicates that N-Methyl
Amisulpride can achieve therapeutic dopamine receptor occupancy levels at significantly
lower doses compared to Amisulpride.[8] This guide presents a detailed comparison of their
receptor occupancy profiles, supported by experimental data, to elucidate the potential
advantages and differences of the N-methylated analog.

Quantitative Data Comparison: Dopamine Receptor
Occupancy
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The following tables summarize the dopamine D2/D3 receptor occupancy data for N-Methyl

Amisulpride and Amisulpride from human Positron Emission Tomography (PET) and Single-

Photon Emission Computed Tomography (SPECT) studies.

Table 1: N-Methyl Amisulpride (LB-102) Striatal D2/D3 Receptor Occupancy

Daily Dose Brain Occupancy Imaging L Study
. Radioligand .
(mg) Region (%) Method Population
50 (single 11C]raclopri Health
(sing Striatum 60-80% PET [11C] P Y
dose) de Volunteers
Not explicitly
] stated, but ]
75 (single ) o [11C]raclopri Healthy
Striatum within PET
dose) ) de Volunteers
therapeutic
range
Not explicitly
) stated, but ]
100 (single ] o [11C]raclopri Healthy
Striatum within PET
dose) ] de Volunteers
therapeutic
range
_ ~70% _
50 (multiple ] ) [11C]raclopri Healthy
Striatum (sustained PET
doses) de Volunteers
over 24h)
Not explicitly
) stated, but )
100 (multiple ] o [11C]raclopri Healthy
Striatum within PET
doses) ) de Volunteers
therapeutic
range

Data extracted from a Phase 1 clinical study (NCT04588129).[5][6][7][8]

Table 2: Amisulpride Striatal and Extrastriatal D2/D3 Receptor Occupancy
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Daily Dose Brain Occupancy Imaging L Study
. Radioligand .
(mg) Region (%) Method Population
] [76Br]- Schizophreni
100 Striatum 12-25% PET o )
bromolisuride  a Patients
) [76Br]- Schizophreni
200 Striatum 38-52% PET o _
bromolisuride  a Patients
] [76Br]-FLB Schizophreni
200-600 Striatum 16-46% PET _
457 a Patients
43-85%
] (Putamen), [18F]desmeth  Schizophreni
200-1200 Striatum PET ] )
67-90% oxyfallypride a Patients
(Caudate)
] [123l]epidepri  Schizophreni
406 (mean) Striatum 56% SPECT )
de a Patients
) [76Br]- Schizophreni
500 Striatum 60% PET o )
bromolisuride  a Patients
[76Br]-FLB Schizophreni
200-600 Thalamus 51-82% PET ]
457 a Patients
[123l]epidepri  Schizophreni
406 (mean) Thalamus 78% SPECT )
de a Patients
Temporal [76Br]-FLB Schizophreni
200-600 53-93% PET )
Cortex 457 a Patients
Temporal [123l]epidepri  Schizophreni
406 (mean) 82% SPECT )
Cortex de a Patients

Data compiled from multiple independent studies.[1][9][10]

Key Findings and Comparative Analysis

o Potency: A key finding is that N-Methyl Amisulpride (LB-102) at a 50 mg daily dose

achieves a striatal dopamine receptor occupancy of 60-80%.[5][6][8] This is a therapeutically
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relevant range that is achieved with much higher doses of Amisulpride (typically 400-800 mg
for acute psychosis).[11] For instance, a mean dose of 406 mg of Amisulpride resulted in a
striatal occupancy of 56%.[1][2]

e Dosing Regimen: The sustained receptor occupancy of N-Methyl Amisulpride over a 24-
hour period with once-daily dosing suggests a potential for a more convenient dosing
regimen compared to Amisulpride, which is often administered twice daily.[8]

» Regional Selectivity: Amisulpride has been shown to exhibit preferential occupancy of
extrastriatal D2/D3 receptors (e.g., in the thalamus and temporal cortex) compared to the
striatum, a characteristic of some atypical antipsychotics.[1][2] Data on the extrastriatal
occupancy of N-Methyl Amisulpride is not yet as extensively published.

o Pharmacokinetics and Pharmacodynamics: A notable observation for N-Methyl Amisulpride
is the significant lag between maximum plasma concentration and maximum dopamine
receptor occupancy, with the latter showing less variability at steady state.[5][6]

Experimental Protocols

The determination of dopamine receptor occupancy for both N-Methyl Amisulpride and
Amisulpride relies on in vivo molecular imaging techniques, primarily PET and SPECT.

Positron Emission Tomography (PET) Imaging for
Receptor Occupancy

Objective: To quantify the in vivo binding of a drug to its target receptor.
Protocol Outline:

e Subject Selection: Participants (healthy volunteers or patients) are recruited. For patient
studies, a washout period from other antipsychotic medications may be required, if ethically
feasible.

» Radioligand Selection: A specific radioligand with high affinity for the target receptor is
chosen. For D2/D3 receptors, common radioligands include [11C]raclopride, [76Br]-
bromolisuride, [76Br]-FLB 457, and [18F]desmethoxyfallypride.[1][5][9]
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e Baseline Scan (Drug-naive): A baseline PET scan is performed to measure the receptor
density (binding potential, BPND) in the absence of the drug. This often involves a bolus
injection of the radioligand followed by dynamic imaging for 60-90 minutes.

o Drug Administration: The subject is administered the drug (N-Methyl Amisulpride or
Amisulpride) at a specific dose and for a specified duration to reach steady-state plasma
concentrations.

o Post-treatment Scan: A second PET scan is conducted while the subject is on medication to
measure the receptor availability in the presence of the drug.

e Image Analysis:
o Dynamic PET data is reconstructed and corrected for attenuation and scatter.

o Regions of interest (ROIs) are drawn on co-registered magnetic resonance imaging (MRI)
scans for anatomical reference (e.g., striatum, caudate, putamen, thalamus, temporal
cortex).

o Areference region devoid of the target receptors (e.g., cerebellum) is used to estimate
non-specific binding.

o Kinetic modeling (e.g., simplified reference tissue model - SRTM) is applied to the time-
activity curves of the ROIs to calculate the binding potential (BPND) at baseline and post-
treatment.[2]

e Occupancy Calculation: Receptor occupancy (RO) is calculated as the percentage reduction
in binding potential from baseline: RO (%) = [(BPND_baseline - BPND_drug) /
BPND_baseline] x 100.[12]

Single-Photon Emission Computed Tomography
(SPECT) Imaging

SPECT is another imaging modality used for receptor occupancy studies, often employing
iodine-123 labeled radioligands such as [123l]epidepride or [123I]IBZM.[1][2][13] The principles
of baseline and post-treatment scans, ROI analysis, and occupancy calculation are analogous
to those in PET studies.
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Visualizations

Logical Flow for Comparing N-Methyl Amisulpride and Amisulpride
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Caption: Comparison of N-Methyl Amisulpride and Amisulpride.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b609603?utm_src=pdf-body-img
https://www.benchchem.com/product/b609603?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609603?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Experimental Workflow for a Receptor Occupancy Study
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Caption: Workflow for a typical receptor occupancy study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b609603?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609603?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

